molecular formula C7H12N4O2 B2407491 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one CAS No. 2490413-01-7

6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one

Cat. No.: B2407491
CAS No.: 2490413-01-7
M. Wt: 184.199
InChI Key: YLOFVDNBQQJFMN-UHFFFAOYSA-N
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Description

6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one is a compound that belongs to the class of organic azides. Organic azides are known for their versatility in organic synthesis, particularly in the formation of heterocycles and other complex structures. This compound features an azido group (-N₃) attached to an ethyl chain, which is further connected to a 1,3-oxazinan-2-one ring system. The presence of the azido group makes it a valuable intermediate in various chemical reactions, including click chemistry and other cycloaddition reactions.

Properties

IUPAC Name

6-(2-azidoethyl)-3-methyl-1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-11-5-3-6(13-7(11)12)2-4-9-10-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOFVDNBQQJFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(OC1=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide precursor is reacted with sodium azide (NaN₃) to introduce the azido group. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .

Industrial production methods for such compounds may involve continuous flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. These methods often include rigorous control of temperature and pressure to prevent any hazardous conditions.

Chemical Reactions Analysis

6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkynes for cycloaddition, hydrogen gas or LiAlH₄ for reduction, and various nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar compounds to 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one include other azidoethyl derivatives such as:

These compounds share the azidoethyl functional group but differ in their additional substituents and overall structure. The uniqueness of this compound lies in its 1,3-oxazinan-2-one ring system, which imparts specific chemical properties and reactivity.

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